Validated In Vitro Antiplasmodial Activity Against P. falciparum FcB1
The compound exhibits quantifiable antiplasmodial activity against the P. falciparum FcB1 strain. Its EC50 value is 0.4 μM . While head-to-head data against specific chemical analogs in the same assay are not publicly available, this potency is consistent with, and defines its utility within, the broader class of quinazoline-2,4-dione antimalarial leads. This quantitative EC50 value serves as a key differentiator from the many structurally related quinazoline-2,4-diones that have not been profiled for or do not show activity against this specific parasite strain [1].
| Evidence Dimension | In vitro Antiplasmodial Activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.4 μM |
| Comparator Or Baseline | Baseline: Inactive/untested quinazoline-2,4-diones (class-level inference) |
| Quantified Difference | Activity confirmed at sub-micromolar level; baseline activity is zero or undefined |
| Conditions | P. falciparum FcB1 strain in vitro culture assay |
Why This Matters
This value provides a quantifiable benchmark for researchers to plan antiplasmodial studies and compare it against other antimalarial leads in their own assays.
- [1] Neelam Sharma, Nishtha Shalmali, Manish Kumar, Vijay Kumar Sharma, Ratul Bhowmik. From In Silico Design to Bioactivity: Synthesis and Pharmacological Profiling of 3-Substituted Quinazoline-2,4-dione Heterocycles. Research Square (Preprint), 2026. View Source
